N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide
Description
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-2-11(19)16-13-12(9-6-4-3-5-7-9)17-14(21-13)20-8-10(15)18/h3-7H,2,8H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRHQKLUAWCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mercapto Intermediate Formation
The thiazole’s 2-position is first functionalized with a mercapto (-SH) group. This is achieved by treating 4-phenyl-1,3-thiazol-5-amine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 12 hours. The resulting 5-amino-2-mercapto-4-phenylthiazole is isolated via column chromatography (yield: 65–75%).
Carbamoylmethylation
The mercapto group undergoes alkylation with 2-bromoacetamide in the presence of a base. In a representative procedure:
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Reagents : 5-amino-2-mercapto-4-phenylthiazole (1 equiv), 2-bromoacetamide (1.2 equiv), K₂CO₃ (2 equiv)
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Solvent : Acetonitrile
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Workup : The product is precipitated by adding ice water, filtered, and recrystallized from ethanol (yield: 85–90%).
Propanamide Functionalization
The final step involves coupling the thiazole intermediate with propionyl chloride to form the propanamide group. Industrial-scale methods from propanamide synthesis patents provide insights into optimizing this step:
Amidation Reaction
Purification
Crude product is purified via:
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Reduced-pressure distillation : Removes unreacted propionic acid (boiling point: 141°C at 760 mmHg).
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Recrystallization : Ethanol-water (4:1 v/v) yields >99% pure propanamide.
Industrial-Scale Optimization
The patent CN104987297A highlights critical adjustments for large-scale production:
Reactor Design
Solvent Recycling
Ethanol from recrystallization is recovered via fractional distillation (78°C), reducing material costs by 30%.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 70–85% | 50–60% |
| Reaction Time | 6–12 hours | 3–5 hours |
| Purification | Column Chromatography | Reduced-Pressure Distillation |
| Solvent Consumption | High | Recycled |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Issue : Over-alkylation at the thiazole’s 5-amino group.
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Solution : Use protecting groups (e.g., Boc) during carbamoylmethylation.
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Low Thermal Stability :
Chemical Reactions Analysis
Types of Reactions
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Infrared (FTIR) Peaks
Key Observations:
NMR Chemical Shifts
Key Observations:
- Amide NH protons resonate downfield (~10.89–12.34 ppm) due to hydrogen bonding .
- Aromatic protons in nitro-substituted analogs (e.g., 18b) show upfield shifts compared to electron-donating substituents .
Research Findings and Implications
Computational and Industrial Relevance
Biological Activity
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide is a thiazole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O2S2
- Molecular Weight : 349.5 g/mol
- CAS Number : 946210-58-8
1. Antitumor Activity
Research indicates that compounds with thiazole moieties often exhibit significant antitumor properties. The structural features of this compound suggest potential interactions with cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines, revealing that similar compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific tumor cells, indicating strong antiproliferative effects . The presence of a phenyl group and electron-donating substituents were critical in enhancing activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
2. Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds similar to this compound exhibited protective effects in animal models of seizures.
Findings : In a pharmacological study, a related thiazole compound showed a significant reduction in seizure duration and frequency, suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy .
3. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been explored extensively. This compound's structure may confer similar properties.
Research Insights : A review highlighted that thiazole compounds exhibited zones of inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 50 µg/mL . This suggests that the compound could be effective against infections caused by these pathogens.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles are known to inhibit key enzymes involved in tumor proliferation and inflammation.
- Interaction with Cellular Targets : Molecular docking studies indicate potential binding to proteins associated with cancer progression and seizure activity.
- Modulation of Signaling Pathways : Thiazole derivatives may influence signaling pathways such as STAT3, which is linked to tumorigenesis .
Summary of Findings
The biological activity of this compound suggests significant potential in various therapeutic areas:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide?
- Methodology : The compound can be synthesized via Hantzsch thiazole cyclization. A typical protocol involves reacting α-chloroglycinate derivatives with thioamides under reflux in ethanol or acetonitrile. For example, N-(1-chloro-2-oxo-2-phenylethyl)propanamide reacts with 4-nitrobenzothioamide at 80°C for 12 hours, yielding 87% product (brown amorphous solid). Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by FTIR (amide C=O stretch at ~1648 cm⁻¹) and NMR (δ 10.89 ppm for NH in DMSO-d₆) .
Q. How should researchers characterize the structural features of this compound?
- Methodology : Use a combination of:
- 1H/13C-NMR : Assign peaks based on substituent effects (e.g., thiazole protons at δ 7.4–8.3 ppm, propanamide CH₃ at δ 1.11 ppm) .
- HR-MS : Confirm molecular weight (e.g., [M−H]⁻ at m/z 352.0757 for a related thiazole derivative) .
- FTIR : Identify functional groups (e.g., sulfanyl S-C stretch at ~700 cm⁻¹, amide I/II bands) .
Q. What solvent systems are optimal for chromatographic purification?
- Methodology : Use polar/non-polar gradients (e.g., ethyl acetate:hexane 3:7) on silica gel columns. For challenging separations, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use UCSF Chimera to model binding to enzymes (e.g., alkaline phosphatase). Load the compound’s structure (SMILES/PDB) and perform flexible ligand docking with AutoDock Vina .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets. Compare with structurally similar compounds (e.g., thiadiazole-thiazole hybrids with known antifungal activity) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 48-hour).
- Structural Analog Comparison : Cross-reference with derivatives like N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-triazinoindol-3-yl]sulfanyl}acetamide (CAS 1115896-53-1), noting substituent effects on activity .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers .
Q. How do reaction conditions influence the compound’s stability during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
